molecular formula C33H36O7 B085678 Isomorellin CAS No. 1064-71-7

Isomorellin

Cat. No. B085678
CAS RN: 1064-71-7
M. Wt: 544.6 g/mol
InChI Key: COQAPWLZSHQTKA-PVKLYBQVSA-N
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Description

Isomorellin is a caged xanthone isolated from Garcinia hanburyi . It has been found to induce cell cycle arrest and apoptosis in cholangiocarcinoma (CCA) cell lines .


Synthesis Analysis

The structure of Isomorellin and its isomerised product, Moreollin, have been established as the ethanol adducts of Morellin and Isomorellin on the basis of p.m.r., c.m.r., mass spectrometry and confirmed by partial synthesis from Morellin and Isomorellin .


Molecular Structure Analysis

Isomorellin has a molecular formula of C33H36O7 . The structure of Isomorellin has been conclusively established by x-ray diffraction data, PMR analysis, and other chemical evidences .


Chemical Reactions Analysis

Moreollin, when boiled with acetic acid for 30 minutes, is isomerised to a crystalline compound, Isomorellin . Prolonged treatment of Moreollin or Isomorellin with pyridine also produces Isomorellin .


Physical And Chemical Properties Analysis

The UV spectrum of Moreollin, which is isomerised to Isomorellin, showed absorptions at 235, 266, 275, 305, 316 and 365 nm, similar to that observed for Morellin . The IR spectrum indicated the presence of a phenolic hydroxyl, a saturated ketone, an unsaturated aldehyde group, and a chromanone carbonyl group .

Scientific Research Applications

Anticancer Properties

Isomorellin, a caged xanthone isolated from Garcinia hanburyi, has shown potential in cancer treatment, particularly in cholangiocarcinoma (CCA). Research demonstrates its ability to induce cell cycle arrest and apoptosis in CCA cell lines. This effect is mediated through the inhibition of the nuclear factor-kappa B (NF-κB) activation, up-regulation of p53, p21, and p27, and down-regulation of cyclin D1, cyclin E, Cdk4, and Cdk2 protein levels. The growth inhibition of CCA cells by isomorellin was through the G0/G1 phase arrest mediated by these pathways, suggesting its potential as a therapeutic agent against human cholangiocarcinoma (Hahnvajanawong et al., 2012).

Synergistic Effects with Chemotherapeutic Agents

Isomorellin, in combination with doxorubicin, a chemotherapeutic drug, has shown synergistic effects in inhibiting growth and inducing apoptosis in human cholangiocarcinoma cell lines. This combination enhances the expression of Bax/Bcl-2, activates caspase-9 and caspase-3, while suppressing the expression of survivin, procaspase-9, and procaspase-3. It also suppresses NF-κB activation and MRP1 protein expression, indicating its potential as an adjunct treatment with chemotherapy for certain cancers (Hahnvajanawong et al., 2014).

Inhibition of Cell Migration and Invasion

In addition to its anti-proliferative effects, isomorellin has been shown to inhibit the migration and invasion of cholangiocarcinoma cells. This is achieved through the modulation of various pathways including focal adhesion kinase (FAK), protein kinase C (PKC), the phosphorylated p38 mitogen-activated protein kinase (MAPK) pathway, and NF-κB expression and translocation. The downregulation of MMP-2, uPA, and COX-2 expression by isomorellin results in decreased cancer cell invasion ability, suggesting its potential role in limiting cancer metastasis (Hahnvajanawong et al., 2020).

Total Synthesis and Analogues

Efficient methods have been developed for the total synthesis of isomorellin, addressing the need for its availability for further research and potential therapeutic applications. This synthetic approach has also led to the preparation of four analogues, including forbesione, desoxymorellin, desoxygaudichaudione A, and gambogin, all containing a similar caged structure. Such advancements in synthetic methods are crucial for the exploration of isomorellin's therapeutic potential and the development of related compounds (Liu et al., 2011).

Future Directions

Isomorellin has shown promising results in inhibiting the growth of CCA cell lines and inducing apoptosis . Future research could focus on further understanding its mechanism of action and potential applications in cancer treatment.

properties

CAS RN

1064-71-7

Product Name

Isomorellin

Molecular Formula

C33H36O7

Molecular Weight

544.6 g/mol

IUPAC Name

(E)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enal

InChI

InChI=1S/C33H36O7/c1-17(2)8-9-21-27-20(11-12-30(4,5)38-27)25(35)24-26(36)22-14-19-15-23-31(6,7)40-32(29(19)37,13-10-18(3)16-34)33(22,23)39-28(21)24/h8,10-12,14,16,19,23,35H,9,13,15H2,1-7H3/b18-10+/t19-,23+,32+,33-/m1/s1

InChI Key

COQAPWLZSHQTKA-PVKLYBQVSA-N

Isomeric SMILES

CC(=CCC1=C2C(=C(C3=C1O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(\C)/C=O)O)C=CC(O2)(C)C)C

SMILES

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C=O)O)C=CC(O2)(C)C)C

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C=O)O)C=CC(O2)(C)C)C

synonyms

isomorellin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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